
2-Morpholinobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinobenzohydrazide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂. It is a derivative of benzohydrazide, featuring a morpholine ring attached to the benzohydrazide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzohydrazide typically involves the reaction of benzohydrazide with morpholine under specific conditions. One common method includes the following steps:
Starting Materials: Benzohydrazide and morpholine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions.
Procedure: Benzohydrazide is dissolved in the solvent, and morpholine is added dropwise. The mixture is then heated under reflux for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and efficiency. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-Morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2-Morpholinobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-Morpholinobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to antiproliferative effects .
相似化合物的比较
Similar Compounds
Benzohydrazide: The parent compound, which lacks the morpholine ring.
Morpholine: A simpler structure without the benzohydrazide moiety.
Hydrazones: Compounds with similar hydrazide functional groups but different substituents
Uniqueness
2-Morpholinobenzohydrazide is unique due to the presence of both the morpholine ring and the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15) |
InChI 键 |
SEEPHPOCDRENKG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


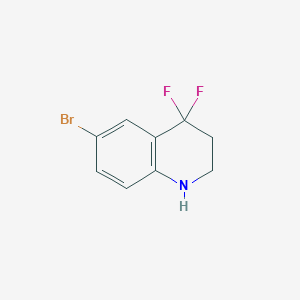

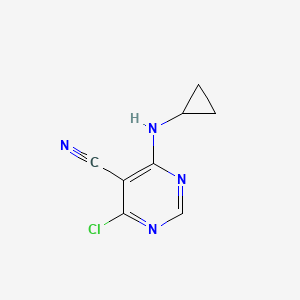
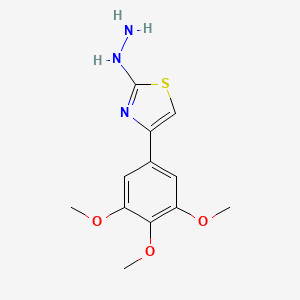
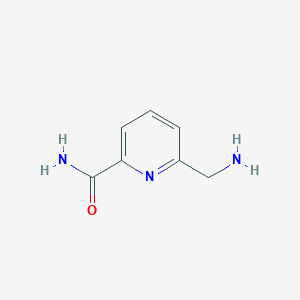
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
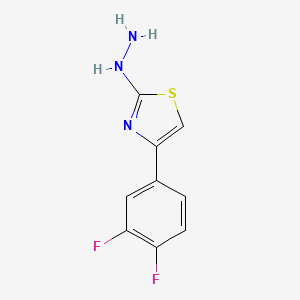
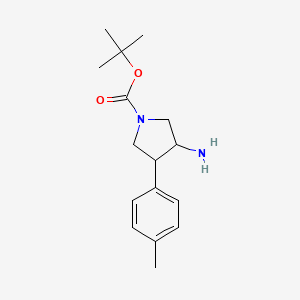
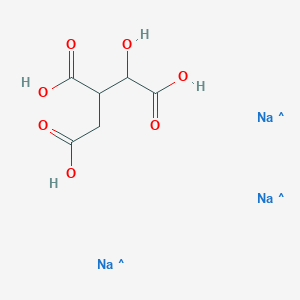
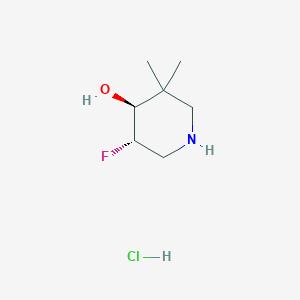
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
